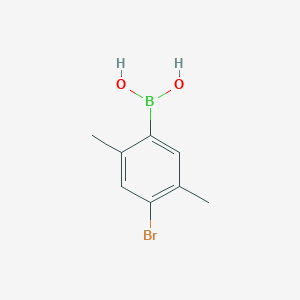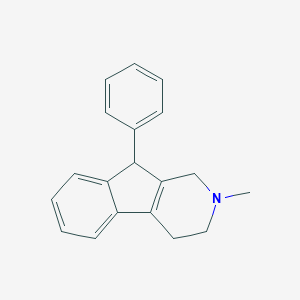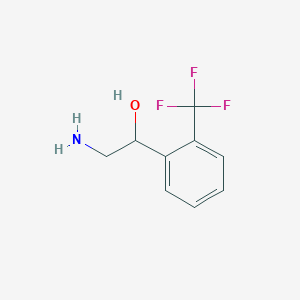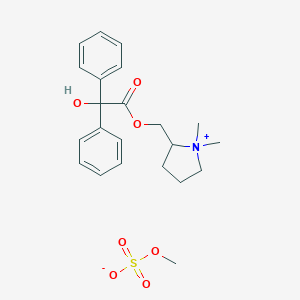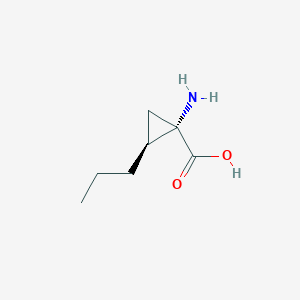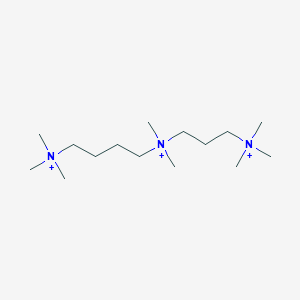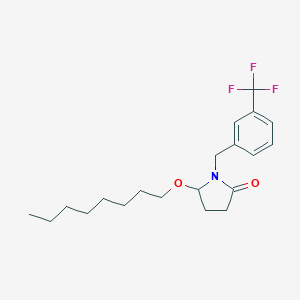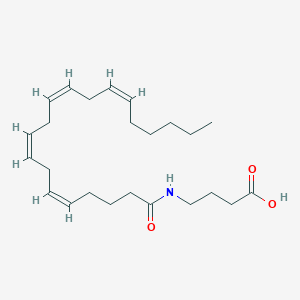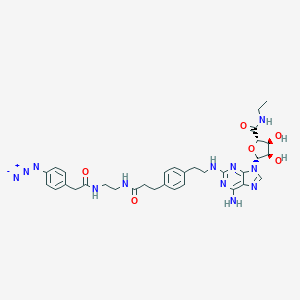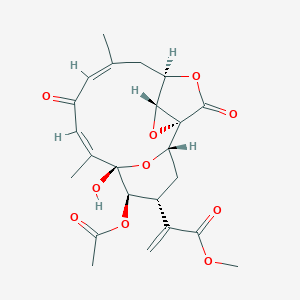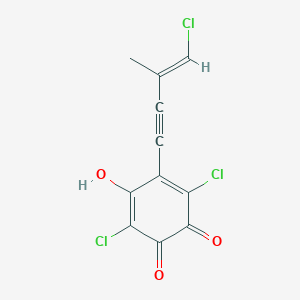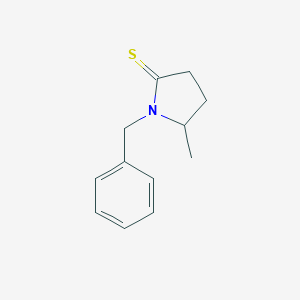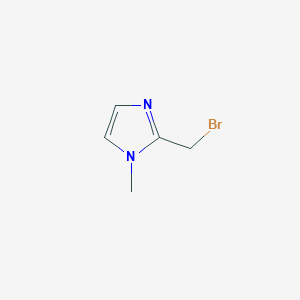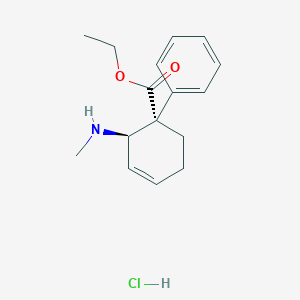
2-N-Carboxamidinonormianserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Carboxamidinonormianserin, also known as NCAN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. NCAN is a derivative of the well-known serotonin antagonist, mianserin, and has been shown to have a high affinity for the 5-HT2A receptor.
Mecanismo De Acción
2-N-Carboxamidinonormianserin is a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By blocking the 5-HT2A receptor, 2-N-Carboxamidinonormianserin is thought to modulate the activity of dopaminergic and glutamatergic neurons in the brain, which can lead to changes in mood and behavior.
Efectos Bioquímicos Y Fisiológicos
2-N-Carboxamidinonormianserin has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. One study found that 2-N-Carboxamidinonormianserin was able to increase the expression of genes involved in neurogenesis and synaptic plasticity, which are important processes for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-N-Carboxamidinonormianserin in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using 2-N-Carboxamidinonormianserin is its relatively low potency compared to other 5-HT2A antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 2-N-Carboxamidinonormianserin, including its potential use in combination with other drugs for the treatment of neurological disorders, its effects on other serotonin receptor subtypes, and its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 2-N-Carboxamidinonormianserin for therapeutic use.
Métodos De Síntesis
The synthesis of 2-N-Carboxamidinonormianserin involves the reaction of mianserin with a carboxylic acid derivative, typically in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-N-Carboxamidinonormianserin has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. One study found that 2-N-Carboxamidinonormianserin was able to reduce the hyperactivity of dopaminergic neurons in the prefrontal cortex, which is a common feature of schizophrenia. Another study found that 2-N-Carboxamidinonormianserin was able to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Propiedades
Número CAS |
139995-66-7 |
|---|---|
Nombre del producto |
2-N-Carboxamidinonormianserin |
Fórmula molecular |
C18H21ClN4 |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C18H20N4.ClH/c19-18(20)21-9-10-22-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(22)12-21;/h1-8,17H,9-12H2,(H3,19,20);1H |
Clave InChI |
NOXUYEBNEVPERW-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
SMILES canónico |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Sinónimos |
2-carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo(c.f.)pyranzino(1,2-a)azepine hydrochloride 2-N-carboxamidinonormianserin FCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



